N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, with the Chemical Abstracts Service number 162012-67-1, is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention for its potential applications in pharmaceutical research, particularly in the development of anticancer agents and other therapeutic modalities.
This compound is classified under halogenated heterocycles and is recognized for its structural complexity, featuring multiple functional groups including a nitro group, fluorine atoms, and a chloro-substituted phenyl ring. Its molecular formula is with a molecular weight of approximately 336.68 g/mol .
The synthesis of N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multi-step organic reactions. Common methods include:
The specific conditions for these reactions often involve controlled temperatures, solvents such as dimethylformamide or dichloromethane, and catalysts to facilitate the transformations. The purity of synthesized compounds is typically verified using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can participate in various chemical reactions typical for quinazoline derivatives:
The efficiency and yield of these reactions depend on factors such as temperature, solvent choice, and reaction time. Analytical techniques like mass spectrometry are employed to confirm product formation.
The mechanism of action for N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is primarily investigated in relation to its potential anticancer properties. It is believed to interact with specific molecular targets within cancer cells, potentially inhibiting cell proliferation or inducing apoptosis.
Research indicates that compounds with similar structures exhibit activity against various cancer cell lines by disrupting signaling pathways essential for tumor growth .
The physical properties include:
Key chemical properties include:
Safety data indicates that it should be handled with care due to potential irritation effects upon contact with skin or eyes.
N-(4-Chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine holds promise in scientific research, particularly in:
The quinazoline core is predominantly functionalized via nucleophilic aromatic substitution (SNAr), leveraging the inherent electron deficiency of the heterocyclic system. This reaction typically targets the C4-chloro position of 4-chloro-7-fluoro-6-nitroquinazoline precursors, which is activated by adjacent nitrogen atoms and electron-withdrawing substituents. As demonstrated in afatinib intermediate synthesis, 3-chloro-4-fluoroaniline attacks the C4 position under basic conditions (e.g., K₂CO₃ in DMF at 80°C), displacing chlorine to form the critical C-N bond with yields exceeding 85% [2] [7]. The electron-withdrawing nitro group at C6 significantly enhances ring reactivity by reducing electron density at C4, facilitating amine attachment even with moderately nucleophilic anilines [5] [7].
Positional isomerism in the aniline component necessitates precise optimization: 4-chloro-3-fluoroaniline requires higher temperatures (100-110°C) compared to its 3-chloro-4-fluoro analog due to steric and electronic differences. Microwave-assisted SNAr has emerged as a valuable alternative, reducing reaction times from 24 hours to 30-45 minutes while maintaining yields >90% [7]. Critical side reactions include over-substitution at C7-fluoro positions, which is mitigated through stoichiometric control and temperature moderation.
The C6-nitro group serves as a versatile handle for further derivatization through reductive amination, enabling access to diaminoquinazoline scaffolds prevalent in kinase inhibitors. Iron-mediated reduction stands as the most industrially viable method, employing Fe/HCl in ethanol/water (1:1) at 60-70°C to achieve near-quantitative conversion to the corresponding amine [2]. Catalytic hydrogenation (Pd/C, H₂, 40 psi) represents a cleaner alternative but requires rigorous exclusion of elemental sulfur impurities that cause catalyst poisoning [5].
Table 1: Reductive Transformation Efficiency of C6-Nitro Group
Reduction Method | Conditions | Yield (%) | Byproduct Formation Risk |
---|---|---|---|
Iron Powder | Fe, HCl, EtOH/H₂O, 70°C, 4h | 98-99% | Low |
Catalytic Hydrogenation | 5% Pd/C, H₂ (40 psi), THF, 25°C | 95% | Moderate (sulfur sensitivity) |
Zinc/Acetic Acid | Zn dust, AcOH, 25°C, 2h | 85% | High (over-reduction) |
The resulting 6-amino derivative serves as a linchpin for constructing covalent kinase inhibitors, enabling subsequent acrylamide coupling for Michael acceptor functionality [5] [6]. Careful pH control (pH 7-8) during workup prevents quinazoline core degradation, while chelating agents (EDTA) mitigate metal-catalyzed oxidation of the diamine intermediate.
Solvent polarity profoundly influences SNAr kinetics and product purity. High-polarity aprotic solvents like DMF and NMP optimally solubilize quinazoline intermediates and facilitate anion stabilization during substitution. As evidenced in afatinib intermediate production, DMF enables 95% conversion at 80°C within 8 hours, while lower-polarity solvents (THF, toluene) yield <60% under identical conditions [2] [7]. Biphasic systems (toluene/water) with phase-transfer catalysts (tetrabutylammonium bromide) offer an industrial advantage by simplifying product isolation, though with a 10-15% yield penalty [5].
Base selection critically impacts substitution efficiency: inorganic carbonates (K₂CO₃) provide optimal kinetics without promoting hydrolysis, whereas stronger bases (NaOH) induce nitro group decomposition. Solvent-free approaches under mechanochemical ball-milling have achieved 88% yields in 30 minutes but face scalability challenges [7]. Post-reaction purification employs antisolvent crystallization (water addition to DMF reaction mixture) to precipitate product with >98.5% HPLC purity.
The synthesis of N-(halofluorophenyl)-nitroquinazolinamines employs divergent process intensification strategies with significant operational implications. Traditional multi-step sequences involve discrete operations: 1) quinazoline core nitration, 2) C4-chlorination, 3) SNAr with aniline, and 4) isolation/purification after each step. This approach affords >99% purity through intermediate purification but accumulates 35-40% total yield losses across stages [7].
Table 2: Process Economics of Synthesis Approaches
Parameter | Multi-Step Approach | One-Pot Approach |
---|---|---|
Overall Yield | 52-58% | 85-95% |
Purity (HPLC) | >99% | >98% |
Volume Efficiency | Low (5-7 L/kg) | High (1.5-2 L/kg) |
Process Time | 72-96 hours | 24-36 hours |
Critical Impurities | Hydrolysis products (<0.5%) | Di-substituted analogs (1.2-1.8%) |
One-pot methodologies, as patented for afatinib intermediates, integrate chlorination and amination in a single reactor. Thionyl chloride-mediated chlorination (11.5 eq, reflux) is followed by azeotropic toluene distillation, with subsequent SNAr in THF/tert-butanol without intermediate isolation [5] [7]. This approach achieves 95% yield with 98% purity, though it generates trace di-substituted impurities (1.2-1.8%) requiring chromatographic removal [4] [7]. Thermal profiling reveals exothermic risks during solvent switching, necessitating controlled distillations below 50°C. The one-pot method reduces solvent consumption by 60% and processing time by 65%, making it economically superior despite marginally lower purity [5] [7].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0